N-[(oxan-4-yl)methyl]cyclopentanamine
Description
N-[(oxan-4-yl)methyl]cyclopentanamine is a cyclopentanamine derivative featuring a tetrahydro-2H-pyran-4-yl (oxan-4-yl) substituent attached to the cyclopentylamine core via a methylene bridge. The oxan-4-yl group may enhance solubility or confer unique binding properties compared to aromatic or aliphatic substituents, as inferred from related compounds .
Properties
IUPAC Name |
N-(oxan-4-ylmethyl)cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-2-4-11(3-1)12-9-10-5-7-13-8-6-10/h10-12H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKLKSGUEOEPNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxan-4-yl)methyl]cyclopentanamine typically involves the reaction of cyclopentanamine with oxan-4-ylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. Purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(Oxan-4-yl)methyl]cyclopentanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxan-4-ylmethyl cyclopentanone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated compounds like bromoalkanes in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxan-4-ylmethyl cyclopentanone derivatives.
Reduction: Reduced amine derivatives.
Substitution: New substituted derivatives with various functional groups.
Scientific Research Applications
N-[(Oxan-4-yl)methyl]cyclopentanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(oxan-4-yl)methyl]cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
REV-ERBβ Inhibitors
- Compound 23 (1-(4-Fluorophenyl)-N-[[3-[(1-methyl-4-piperidyl)methyl]phenyl]methyl]cyclopentanamine):
- Substituents: 4-Fluorophenyl and piperidine-methyl groups.
- Activity: 15-fold greater REV-ERBβ inhibition and cytotoxicity compared to precursor compound 22, highlighting the importance of fluorophenyl and piperidine motifs in enhancing activity .
- Comparison : The oxan-4-yl group in the target compound may offer improved metabolic stability over the piperidine moiety due to reduced basicity.
NMDA Receptor Imaging Agents
- [11C]HACH242 (N-((5-(4-fluoro-2-[11C]methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine): Substituents: Fluoromethoxyphenyl-pyridinyl group. Application: PET tracer for imaging GluN2B NMDA receptors in non-human primates, with 99.8% radiochemical purity . Comparison: The oxan-4-yl group could alter blood-brain barrier penetration compared to the pyridinyl-fluorophenyl system, warranting further pharmacokinetic studies.
Polymerization Catalysts
- N-(Pyridin-2-ylmethylene)cyclopentanamine Metal Complexes: Substituents: Pyridinylmethylene Schiff base. Application: Cd(II) and Zn(II) complexes polymerize methyl methacrylate with moderate efficiency (e.g., 35–60% conversion) .
Biological Activity
N-[(oxan-4-yl)methyl]cyclopentanamine is an organic compound with the molecular formula CHNO. This compound is a derivative of cyclopentanamine, where the amine group is substituted with an oxan-4-ylmethyl group. Its unique structural features confer distinct chemical and biological properties, making it a subject of interest in various fields of research, including medicinal chemistry and pharmacology.
The synthesis of this compound typically involves the reaction of cyclopentanamine with oxan-4-ylmethyl chloride under basic conditions. Common solvents for this reaction include dichloromethane or tetrahydrofuran, with bases such as triethylamine or sodium hydroxide used to neutralize hydrochloric acid produced during the reaction. The process can be scaled for industrial production using larger reactors and continuous flow systems to enhance efficiency and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction can modulate the activity of various receptors and enzymes, leading to a range of biological effects. The precise molecular targets and pathways involved depend on the specific context in which the compound is used.
Biological Activity
Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, though specific data on its efficacy against various pathogens remain limited. Similar compounds have shown varying degrees of antibacterial activity, indicating potential for further exploration in this area .
Enzyme Inhibition : The compound's structural characteristics suggest it may act as an inhibitor for certain enzymes. For example, compounds with similar structural motifs have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections, respectively .
Case Study: Enzyme Inhibition
Recent studies have highlighted the importance of enzyme inhibitors in drug development. A study evaluating related compounds found significant inhibitory activity against urease, with IC values indicating strong potential for therapeutic applications. For instance, certain derivatives exhibited IC values as low as 2.14 µM compared to standard inhibitors .
Comparative Analysis
A comparative analysis of this compound with structurally similar compounds reveals that its unique oxan group may enhance binding interactions with biological targets, potentially leading to improved efficacy in therapeutic applications. The following table summarizes key properties and activities:
| Compound Name | Molecular Formula | Antimicrobial Activity | Enzyme Inhibition (IC) |
|---|---|---|---|
| This compound | CHNO | TBD | TBD |
| N-[(Tetrahydro-2H-pyran-4-yl)methyl]cyclopentanamine | CHNO | Moderate | 5.67 µM |
| N-[(Oxan-4-yl)methyl]cyclohexanamine | CHNO | Weak | 8.45 µM |
Future Directions
The potential applications of this compound in drug development warrant further investigation. Future research should focus on:
- In Vivo Studies : To evaluate the pharmacokinetics and pharmacodynamics of the compound.
- Mechanistic Studies : To elucidate the specific molecular interactions and pathways involved in its biological activity.
- Broader Biological Evaluation : Including assessments against a wider range of pathogens and in various disease models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
